molecular formula C6H9NS B1628005 N-Ethylthiophen-2-amine CAS No. 203730-54-5

N-Ethylthiophen-2-amine

Cat. No.: B1628005
CAS No.: 203730-54-5
M. Wt: 127.21 g/mol
InChI Key: BYGZVEKTHREAGM-UHFFFAOYSA-N
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Description

N-Ethylthiophen-2-amine is an organic compound belonging to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom this compound is characterized by the presence of an ethyl group attached to the nitrogen atom and an amine group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylthiophen-2-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with thiophene derivatives. For instance, the reaction of 2-bromothiophene with ethylamine under basic conditions can yield this compound. Another method involves the reduction of nitriles or amides with lithium aluminum hydride (LiAlH4) to produce the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethylthiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or secondary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-Ethylthiophen-2-amine can be compared with other thiophene derivatives, such as:

    Thiophene: The parent compound with a simple five-membered ring containing sulfur.

    2-Aminothiophene: A thiophene derivative with an amine group attached to the second position.

    N-Methylthiophen-2-amine: Similar to this compound but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to other thiophene derivatives .

Properties

IUPAC Name

N-ethylthiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-7-6-4-3-5-8-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZVEKTHREAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575716
Record name N-Ethylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203730-54-5
Record name N-Ethylthiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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